molecular formula C7H7F2NO B2866626 O-(2,4-difluorobenzyl)hydroxylamine CAS No. 851180-94-4

O-(2,4-difluorobenzyl)hydroxylamine

Cat. No.: B2866626
CAS No.: 851180-94-4
M. Wt: 159.136
InChI Key: CPRQUDDWUCFBDJ-UHFFFAOYSA-N
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Description

“O-(2,4-difluorobenzyl)hydroxylamine” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with 2 steps. The first step involves triphenylphosphine and di-isopropyl azodicarboxylate in tetrahydrofuran under an inert atmosphere for 3 hours at 0-20°C. The second step involves hydrazine hydrate in tetrahydrofuran for 0.5 hours at 20°C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .

Scientific Research Applications

Environmental and Chemical Analysis

O-(2,4-difluorobenzyl)hydroxylamine and its derivatives have been utilized in various environmental and chemical analyses. For instance, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has been applied in the on-fibre derivatisation Solid Phase Microextraction (SPME) method. This technique is used for sampling and quantifying unsaturated 1,4-dicarbonyl products in the photo-oxidation of furan and its methylated derivatives. Such analysis is crucial for understanding environmental implications, particularly in the field of atmospheric chemistry (Alvarez et al., 2009).

Glycoprotein Analysis

In glycoprotein research, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used for the gas chromatographic analysis of neutral monosaccharides. By reacting with common monosaccharides in glycoproteins, it forms oxime derivatives which are then acetylated for analysis. This method has proven to be rapid, simple, and reliable, making it a valuable tool in glycoprotein research (Biondi et al., 1987).

Enzyme Inhibition Studies

Research into enzyme inhibition has also employed O-substituted hydroxylamines like O-(2,4-Dinitrophenyl)hydroxylamine. Such compounds have been found to act as rapid active-site-directed inhibitors of certain enzymes, such as D-amino acid oxidase. This highlights their potential in biochemical research, especially in studying enzyme function and inhibition (D’Silva et al., 1986).

Derivatization and Extraction in Environmental Samples

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatization has been widely used for measuring oxygenated organics in environmental and biological samples. This method is notable for its ability to detect atmospheric photooxidation products not observed through other techniques. It highlights the compound’s role in enhancing the analysis of complex environmental samples (Spaulding and Charles, 2002).

Beer Analysis

In the beverage industry, specifically in beer analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) has been used as a derivatization agent for carbonyl compounds. This method allows for the efficient determination of these compounds without the need for extraction or concentration of the sample, providing valuable insights into beer composition (Ojala et al., 1994).

Safety and Hazards

The safety data sheet for “O-(2,4-difluorobenzyl)hydroxylamine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

O-(2,4-difluorobenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of this compound are molecules that can undergo these types of reactions.

Mode of Action

The compound interacts with its targets by acting as an electrophilic aminating agent . This means it donates an amino group to the target molecule, resulting in the formation of a new bond. This can lead to significant changes in the target molecule’s structure and function.

Result of Action

The primary result of this compound’s action is the formation of new C–N, N–N, O–N, and S–N bonds in target molecules . This can lead to significant changes in the target molecule’s structure and function, potentially altering its activity in various biochemical pathways.

Properties

IUPAC Name

O-[(2,4-difluorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQUDDWUCFBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851180-94-4
Record name O-[(2,4-difluorophenyl)methyl]hydroxylamine
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